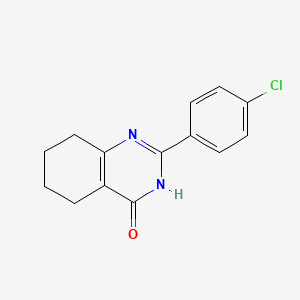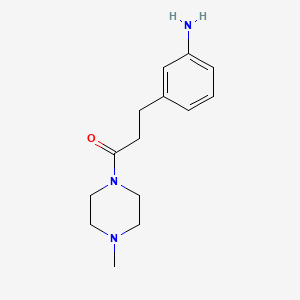
2-(4-chlorophenyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications . This compound, in particular, is of interest for its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one typically involves the reaction of 4-chloroaniline with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the condensation of 4-chloroaniline with cyclohexanone in the presence of a catalyst such as hydrochloric acid or sulfuric acid . The reaction is usually carried out at elevated temperatures to facilitate the formation of the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorophenyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydroquinazoline derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives.
Reduction: Formation of tetrahydroquinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromophenyl)quinazolin-4(3H)-one: Exhibits similar biological activities but with different potency and selectivity.
2-(4-Chlorophenyl)quinazolin-4(3H)-one: Another closely related compound with comparable pharmacological properties.
Uniqueness
2-(4-chlorophenyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is unique due to its specific substitution pattern and the presence of a hydroxyl group, which may contribute to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C14H13ClN2O |
|---|---|
Poids moléculaire |
260.72 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H13ClN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h5-8H,1-4H2,(H,16,17,18) |
Clé InChI |
UYHYTYOWXWRLAR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=O)NC(=N2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Chlorophenyl)ethoxy]benzaldehyde](/img/structure/B8692199.png)
![4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B8692209.png)
![7-Acetyl-3-ethoxy-7-azaspiro[3.5]non-2-en-1-one](/img/structure/B8692216.png)









![N-[2-(1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B8692290.png)

